molecular formula C17H16N2O3S3 B2608379 Ethyl 3-methyl-5-(2-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate CAS No. 896349-64-7

Ethyl 3-methyl-5-(2-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2608379
CAS No.: 896349-64-7
M. Wt: 392.51
InChI Key: PHWWDUQJJNDXNE-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(2-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is notable for its unique structure, which includes multiple functional groups such as ethyl ester, thiocyanate, and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(2-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the benzamido and thiocyanate groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to amines or other derivatives.

    Substitution: The benzamido and thiocyanate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyl-5-(2-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(2-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The compound’s functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate: Lacks the thiocyanate group, resulting in different reactivity and applications.

    Ethyl 3-methyl-5-(2-(methylthio)benzamido)-4-chlorothiophene-2-carboxylate:

Uniqueness

Ethyl 3-methyl-5-(2-(methylthio)benzamido)-4-thiocyanatothiophene-2-carboxylate is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of the thiocyanate group, in particular, distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-methyl-5-[(2-methylsulfanylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-4-22-17(21)14-10(2)13(24-9-18)16(25-14)19-15(20)11-7-5-6-8-12(11)23-3/h5-8H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWWDUQJJNDXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2SC)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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